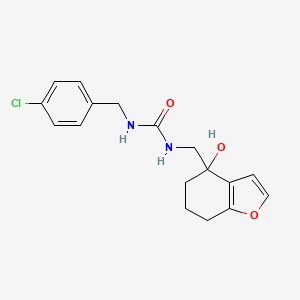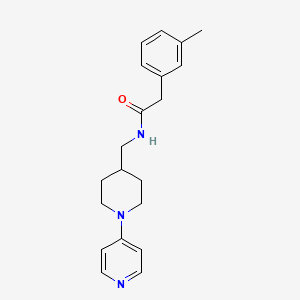
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pyridinium core substituted with phenyl and pyrimidinyl groups, and it is stabilized by a tetrafluoroborate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyridine with a pyrimidinyl derivative under specific conditions. The reaction is often carried out in the presence of a strong acid, such as tetrafluoroboric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters and purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The phenyl and pyrimidinyl groups can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl or pyrimidinyl compounds.
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
- 2,4,6-Triphenylpyridine
Uniqueness
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)pyrimidine;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N3.BF4/c1-4-11-21(12-5-1)24-19-25(22-13-6-2-7-14-22)30(27-28-17-10-18-29-27)26(20-24)23-15-8-3-9-16-23;2-1(3,4)5/h1-20H;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQONOCFWGYWOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC=CC=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BF4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2391043.png)
![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)
![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391047.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2391058.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)
![4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391060.png)
